4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C18H19N3OS and a molecular weight of 325.43 g/mol. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science.
Mechanism of Action
Target of Action
The primary targets of 4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol are currently unknown
Mode of Action
It is known that the benzylic position of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound may interact with its targets through a free radical mechanism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Benzylamine and 3,4-dimethylphenol: : The reaction begins with the condensation of benzylamine and 3,4-dimethylphenol to form an intermediate compound.
Formation of triazole ring: : The intermediate compound undergoes cyclization in the presence of a suitable catalyst (e.g., sulfuric acid) to form the triazole ring.
Thiol group introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The compound can be reduced to remove the thiol group.
Substitution: : The benzyl or phenyl groups can undergo substitution reactions with different reagents.
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: : Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Using nucleophiles or electrophiles under specific reaction conditions.
Disulfides: : Resulting from the oxidation of the thiol group.
Amines: : Resulting from the reduction of the thiol group.
Substituted derivatives: : Resulting from substitution reactions at the benzyl or phenyl groups.
Scientific Research Applications
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is similar to other triazole derivatives, such as:
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
4-Benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share the triazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
4-benzyl-3-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-8-9-16(10-14(13)2)22-12-17-19-20-18(23)21(17)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCHODUZKSHCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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